1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H11NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid is a member of the large group of natural products known as isoquinoline alkaloids . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that these compounds interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that these compounds can affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
It is known that these compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-phenylethylamine and an aldehyde. The reaction typically requires acidic conditions and can be performed using various catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The reactions can lead to the formation of various derivatives, such as oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid has several applications in scientific research. It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. The compound's unique structure makes it valuable in the development of enzyme inhibitors, receptor ligands, and other biologically active compounds.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
Isoquinoline
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid (TicP)
Other isoquinoline alkaloids
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8/h1-3,11H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNHTUVOMPHFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696899 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933753-84-5 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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